molecular formula C14H16N2O2S B185413 4-amino-N-ethyl-N-phenylbenzenesulfonamide CAS No. 50497-33-1

4-amino-N-ethyl-N-phenylbenzenesulfonamide

Cat. No. B185413
CAS RN: 50497-33-1
M. Wt: 276.36 g/mol
InChI Key: QMUIFGZYOIQAGG-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 50497-33-1 . It has a molecular weight of 276.36 .


Molecular Structure Analysis

The molecular formula of 4-amino-N-ethyl-N-phenylbenzenesulfonamide is C14H16N2O2S . The InChI code is 1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-ethyl-N-phenylbenzenesulfonamide is 276.36 . The molecular formula is C14H16N2O2S .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Sulfanilamide derivatives, including 4-amino-N-phenylbenzenesulfonamide, have been synthesized and characterized using various techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These compounds exhibit distinct molecular conformations and hydrogen bonding models (Lahtinen et al., 2014).

Pharmacological Applications

  • Anti-Cancer Properties : Studies on analogs of 4-amino-N-phenylbenzenesulfonamide, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have shown potent anti-cancer properties. Modifications of this compound have been explored to optimize its function and pharmacology (Mun et al., 2012).

Antimicrobial Activity

  • Antibacterial and Antifungal Effects : Research on derivatives of 4-amino-N-phenylbenzenesulfonamide has shown significant antibacterial activity against various bacterial strains, although they exhibited no antifungal activity (Kumar et al., 2019).

Historical Perspectives

  • Early Observations : Investigations into the mode of action of sulfanilamide, a related compound, have played a crucial role in understanding the treatment of bacterial infections and the role of phagocytosis (Bliss & Long, 1937).

Anti-Inflammatory Applications

  • Potential as Anti-inflammatory Agents : Derivatives of 4-aminobenzenesulfonamide have been evaluated for their potential as anti-inflammatory agents. Studies have shown that incorporating the 4-aminobenzenesulfonamide pharmacophore into NSAIDs like mefenamic acid maintains its anti-inflammatory activity (Mahdi, 2017).

Safety And Hazards

The safety information available indicates that 4-amino-N-ethyl-N-phenylbenzenesulfonamide is an irritant .

properties

IUPAC Name

4-amino-N-ethyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIFGZYOIQAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356804
Record name 4-amino-N-ethyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-ethyl-N-phenylbenzenesulfonamide

CAS RN

50497-33-1
Record name 4-amino-N-ethyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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